Cas no 941895-24-5 (1-(cyclopropylcarbamoyl)carbonylpiperidine-4-carboxamide)

1-(Cyclopropylcarbamoyl)carbonylpiperidine-4-carboxamide is a specialized organic compound featuring a piperidine core functionalized with both cyclopropylcarbamoyl and carboxamide groups. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical synthesis, particularly for targeting selective biological pathways. The cyclopropyl moiety enhances metabolic stability, while the carboxamide group offers hydrogen-bonding capabilities, improving binding affinity in drug design. Its well-defined stereochemistry and purity make it suitable for precision applications in medicinal chemistry. The compound’s balanced lipophilicity and solubility profile further support its utility in optimizing pharmacokinetic properties. Ideal for research in protease inhibition or receptor modulation, it serves as a versatile scaffold for developing novel therapeutics.
1-(cyclopropylcarbamoyl)carbonylpiperidine-4-carboxamide structure
941895-24-5 structure
Product Name:1-(cyclopropylcarbamoyl)carbonylpiperidine-4-carboxamide
CAS No:941895-24-5
MF:C11H17N3O3
MW:239.2710
CID:5459720
Update Time:2025-10-18

1-(cyclopropylcarbamoyl)carbonylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(cyclopropylamino)-2-oxoacetyl]piperidine-4-carboxamide
    • 1-(2-(cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide
    • VU0504113-1
    • 1-(cyclopropylcarbamoyl)carbonylpiperidine-4-carboxamide
    • Inchi: 1S/C11H17N3O3/c12-9(15)7-3-5-14(6-4-7)11(17)10(16)13-8-1-2-8/h7-8H,1-6H2,(H2,12,15)(H,13,16)
    • InChI Key: XSGNWAZRJOCHLV-UHFFFAOYSA-N
    • SMILES: O=C(C(N([H])C1([H])C([H])([H])C1([H])[H])=O)N1C([H])([H])C([H])([H])C([H])(C(N([H])[H])=O)C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 344
  • XLogP3: -0.6
  • Topological Polar Surface Area: 92.5

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Additional information on 1-(cyclopropylcarbamoyl)carbonylpiperidine-4-carboxamide

Comprehensive Analysis of 1-(cyclopropylcarbamoyl)carbonylpiperidine-4-carboxamide (CAS No. 941895-24-5): Properties, Applications, and Industry Insights

The compound 1-(cyclopropylcarbamoyl)carbonylpiperidine-4-carboxamide (CAS No. 941895-24-5) is a highly specialized organic molecule with a unique structural framework. Its systematic name reflects the presence of key functional groups, including a cyclopropylcarbamoyl moiety and a piperidine-4-carboxamide backbone, which contribute to its distinct chemical and pharmacological properties. This article delves into the molecular characteristics, synthetic pathways, and potential applications of this compound, while addressing trending topics such as drug discovery, small molecule therapeutics, and structure-activity relationships (SAR).

In recent years, the pharmaceutical industry has witnessed a surge in demand for novel heterocyclic compounds like 1-(cyclopropylcarbamoyl)carbonylpiperidine-4-carboxamide. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors or GPCR modulators, given its rigid cyclopropyl ring and flexible piperidine core. The compound's carboxamide functionality also makes it a candidate for hydrogen bond interactions in biological systems, a feature frequently explored in fragment-based drug design (FBDD).

From a synthetic chemistry perspective, CAS No. 941895-24-5 exemplifies modern trends in multi-step organic synthesis. Its preparation often involves amide coupling reactions and cyclization strategies, topics widely searched in academic and industrial R&D circles. The compound's logP and polar surface area (PSA) values suggest favorable drug-likeness properties, aligning with current interests in Lipinski's Rule of Five compliance for oral bioavailability.

Analytical characterization of 1-(cyclopropylcarbamoyl)carbonylpiperidine-4-carboxamide typically employs advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. These methods are crucial for verifying the compound's purity and stereochemistry—a critical consideration given the growing emphasis on chiral drug development and enantioselective synthesis in pharmaceutical manufacturing.

The compound's potential extends beyond medicinal chemistry. In materials science, its bifunctional structure could serve as a building block for supramolecular assemblies or metal-organic frameworks (MOFs). This versatility addresses the increasing cross-disciplinary interest in functional organic materials, a topic generating substantial attention in both academic literature and patent filings.

Regulatory aspects of CAS No. 941895-24-5 remain an area of active discussion. While not classified as hazardous, proper handling protocols for N-carbamoyl derivatives should be observed, reflecting the broader industry focus on green chemistry principles and laboratory safety standards. The compound's environmental fate and biodegradation profile represent additional research avenues aligned with current sustainability initiatives in chemical development.

Market intelligence suggests growing commercial interest in piperidine-based compounds like 1-(cyclopropylcarbamoyl)carbonylpiperidine-4-carboxamide. Pharmaceutical companies are actively screening such structures for central nervous system (CNS) targets and metabolic disorders, responding to the global demand for innovative therapies. The compound's patent landscape reveals strategic filings across major jurisdictions, indicating its perceived value in intellectual property portfolios.

Future research directions for CAS No. 941895-24-5 may explore its utility in proteolysis targeting chimeras (PROTACs) or covalent inhibitor design—two cutting-edge areas in drug discovery. The compound's hydrogen bond donor/acceptor balance makes it particularly interesting for molecular glues, a concept gaining traction in targeted protein degradation strategies.

In conclusion, 1-(cyclopropylcarbamoyl)carbonylpiperidine-4-carboxamide represents a compelling case study in contemporary organic chemistry. Its structural features resonate with multiple hot topics in research, from fragment-based screening to privileged structure identification. As the scientific community continues to explore its potential, this compound will likely remain relevant in discussions about rational drug design and molecular diversity for years to come.

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